Product packaging for Gepefrine tartrate(Cat. No.:CAS No. 60763-48-6)

Gepefrine tartrate

Cat. No.: B12726593
CAS No.: 60763-48-6
M. Wt: 301.29 g/mol
InChI Key: HJPBPLXHJQUYOG-QXJKSQRWSA-N
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Description

Historical Context of Gepefrine (B108070) Development and Classification

The development of gepefrine is part of the larger narrative of amphetamine and its derivatives, which saw extensive investigation throughout the 20th century.

Gepefrine, chemically known as (±)-3-(2-aminopropyl)phenol or α-methyl-meta-tyramine, was first synthesized by 1968. wikipedia.orgwikidoc.org It is a substituted phenethylamine (B48288) and a derivative of amphetamine. wikipedia.org Initial characterization identified it as an antihypotensive agent, a substance used to raise pathologically low blood pressure. wikipedia.orgncats.io The compound was later introduced for medical use in Germany in 1981 under brand names such as Pressionorm and Wintonin. wikipedia.orgncats.io It is the S-enantiomer that is used pharmaceutically. wikipedia.org

Gepefrine is classified as a sympathomimetic agent. wikipedia.orgwikidoc.orgmedchemexpress.com Sympathomimetic drugs are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, such as the catecholamines epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org These effects can include increases in heart rate and blood pressure. wikipedia.orgontosight.ai The mechanism of action for these agents involves stimulating adrenergic receptors. ontosight.ai Gepefrine's classification places it within a group of drugs used for their cardiovascular effects, specifically as cardiac stimulants for conditions like hypotension. fhi.nodrugbank.com

Following its synthesis, research on gepefrine focused on its pharmacological effects as an antihypotensive agent. ncats.io A notable scientific contribution in the early research trajectory was the identification of gepefrine (referred to as meta-hydroxyamphetamine) as a metabolite of amphetamine in rats, a discovery published in 1977. wikidoc.org This finding linked gepefrine to the metabolic pathways of a more widely known central nervous system stimulant. drugcentral.org Its development and marketing in Europe for treating orthostatic dysregulation marked a significant phase in its research history. wikipedia.orgncats.io

Significance of Tartrate Salt Formulation in Pharmaceutical Research

The use of a specific salt form for an active pharmaceutical ingredient (API) is a critical aspect of drug development. Gepefrine is utilized as a tartrate salt. wikipedia.org The formation of salts, such as tartrates, is a common strategy in pharmaceutical manufacturing for several reasons. drugs.com

Salts of tartaric acid, known as tartrates, are widely used to create stable forms of medications. drugs.com The selection of a salt form can significantly improve the physicochemical and biological properties of an API. nih.gov Key advantages of using tartrate and other salt formulations include:

Enhanced Stability: Salt forms can increase the stability and shelf-life of a pharmaceutical product. pharmaexcipients.compharmaexcipients.com The L-tartrate salt, for example, has been shown to exhibit high solid-state stability. google.com

Improved Physicochemical Properties: Salt formation can modify properties like melting point and compatibility with other components in a drug formulation. nih.govgoogle.com

Taste Masking: Certain salts can be used to improve the taste of oral medications. drugs.com

The decision to formulate gepefrine as a tartrate salt is therefore based on established pharmaceutical principles aimed at optimizing the compound's properties for therapeutic use.

Structural Basis for Pharmacological Activity: A General Academic Perspective

The pharmacological activity of sympathomimetic agents like gepefrine is intrinsically linked to their molecular structure. The structure-activity relationship (SAR) for this class of drugs is well-studied. Many sympathomimetics are based on the β-phenylethylamine framework. pharmacy180.com

Several structural features are crucial for potent sympathomimetic activity:

Amine Group: A primary or secondary amine group separated from an aromatic ring by a two-carbon chain is a key feature for direct action on adrenergic receptors. wikipedia.orgpharmacy180.com

Aromatic Ring Substitution: The presence and position of hydroxyl (-OH) groups on the phenyl ring significantly influence activity. wikipedia.org Maximal alpha- and beta-adrenergic activity is often seen with hydroxyl groups at the meta and para positions (a catechol structure). wikipedia.orgpharmacy180.com Gepefrine possesses a single hydroxyl group at the meta-position. wikipedia.org Studies have shown that the m-phenolic group can increase the efficacy of a sympathomimetic amine. nih.govnih.gov

Side Chain Substitution: A hydroxyl group on the beta-carbon of the ethylamine (B1201723) side chain is important for receptor binding. wikipedia.org Methylation on the alpha-carbon, as seen in gepefrine's amphetamine-derived structure, can reduce direct receptor agonist activity. wikipedia.orgpharmacy180.com It has been noted to increase affinity but potentially reduce efficacy. nih.govnih.gov

The specific combination of a meta-hydroxyl group and an alpha-methyl group on the phenylethylamine backbone of gepefrine dictates its particular interaction with adrenergic receptors and its resulting pharmacological profile as a sympathomimetic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO7 B12726593 Gepefrine tartrate CAS No. 60763-48-6

Properties

CAS No.

60763-48-6

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

3-[(2S)-2-aminopropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H13NO.C4H6O6/c1-7(10)5-8-3-2-4-9(11)6-8;5-1(3(7)8)2(6)4(9)10/h2-4,6-7,11H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1

InChI Key

HJPBPLXHJQUYOG-QXJKSQRWSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(CC1=CC(=CC=C1)O)N.C(C(C(=O)O)O)(C(=O)O)O

Related CAS

66068-90-4
60763-48-6

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Gepefrine

Established Synthetic Pathways for Gepefrine (B108070)

The synthesis of Gepefrine has been documented through several established chemical routes. One of the earliest preparations was reported in 1968, providing a foundational method for obtaining this substituted phenethylamine (B48288). drugfuture.com Another key method was detailed in a 1978 patent. drugfuture.com These pathways typically involve the construction of the core aminopropyl-phenol structure from simpler aromatic precursors.

A common synthetic approach may involve the following general steps:

Starting Material Selection : The synthesis often begins with a substituted benzene (B151609) derivative, such as 3-hydroxyacetophenone or a related precursor with the required oxygenation pattern on the aromatic ring.

Side-Chain Introduction : The aminopropyl side chain is constructed. This can be achieved through various reactions, such as a reductive amination of a corresponding ketone. For instance, 3-hydroxyphenylacetone could be subjected to reductive amination to yield the target racemic gepefrine.

Purification and Salt Formation : The final product is purified, often through crystallization. drugfuture.com For pharmaceutical use, it is converted to a stable salt, such as Gepefrine tartrate. drugfuture.com

Parameter Description
Common Precursor 3-Hydroxyphenylacetone or related ketones
Key Reaction Reductive Amination
Final Form Typically isolated as the tartrate salt drugfuture.com
Initial Publication W. S. Saari et al., J. Med. Chem. 1968 drugfuture.com
Patent Reference G. Petrik et al., DE 2712860 (1978) drugfuture.com

Enantioselective Synthesis and Stereoisomeric Research of Gepefrine

Gepefrine possesses a chiral center at the alpha-carbon of the propyl side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Gepefrine and (R)-Gepefrine. Research has shown that the pharmacological activity of many chiral drugs resides primarily in one enantiomer. For Gepefrine, the (S)-enantiomer is the pharmaceutically active form. wikipedia.org Consequently, methods for enantioselective synthesis, which produce the desired enantiomer in high purity, are of significant importance.

Achieving enantioselectivity in the synthesis of compounds like Gepefrine can be approached in several ways:

Chiral Resolution : A racemic mixture of Gepefrine can be synthesized and then separated into its individual enantiomers using a chiral resolving agent, such as a chiral acid, which forms diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis : This approach creates the desired enantiomer directly. This can be accomplished by using a chiral auxiliary, a chiral catalyst, or a substrate with existing chirality that directs the stereochemical outcome of a key reaction step. For instance, the asymmetric reduction of a precursor imine or the use of enzymatic transaminases can yield the (S)-amine with high enantiomeric excess. nih.gov The development of enantioselective methods is crucial for producing purer, more specific therapeutic agents. oup.com

The specific rotation of the (S)-enantiomer is a key physical property used to confirm its identity and purity. drugfuture.com

Property Value
Active Isomer (S)-enantiomer wikipedia.org
CAS Number (S-form) 18840-47-6 wikipedia.org
Optical Rotation [a]D25 +31.8° (c = 2 in methanol) drugfuture.com

Derivatization Methodologies for Analog Generation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. researchgate.net For Gepefrine, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on its activity.

Key modifications for SAR studies of Gepefrine could include:

Phenyl Ring Substitution : The position and nature of the hydroxyl group are critical. Moving the -OH group to the 4-position (para) or 2-position (ortho) would create analogs like norpholedrine (4-hydroxyamphetamine) or its ortho-equivalent, respectively. wikipedia.org The electronic and steric effects of these changes would be evaluated.

Side-Chain Modification : The length and branching of the alkylamine chain can be altered. For example, removing the alpha-methyl group would yield meta-tyramine. wikipedia.org Such modifications help to determine the importance of the methyl group for receptor binding and metabolic stability.

Amine Group Substitution : The primary amine can be modified to a secondary or tertiary amine. N-methylation, for instance, is a common modification in related phenethylamines that can significantly alter pharmacological properties. google.com

These systematic modifications provide valuable data for designing new compounds with potentially improved properties. nih.govrsc.org

Semisynthesis involves using a readily available starting material, often a natural product or a commodity chemical, and chemically modifying it to produce the desired target molecule. fhir.org This approach can be more efficient than a full synthesis if a suitable precursor is available.

For Gepefrine and its analogs, a semisynthetic strategy could involve:

Utilizing Natural Precursors : Certain amino acids or plant-derived alkaloids with a phenethylamine skeleton could serve as starting points for modification.

Modifying Related Drugs : Starting with a structurally similar, commercially available compound and performing a few chemical transformation steps can be an efficient route to novel analogs for research. For example, a compound with a similar carbon skeleton could be functionalized through hydroxylation or amination reactions.

This approach combines the complexity of natural or existing structures with the flexibility of chemical synthesis to efficiently generate diverse analogs for biological screening.

To understand the mechanism of action, distribution, and metabolism of a drug, researchers often use isotopically labeled analogs. In these molecules, one or more atoms are replaced with their heavier, often radioactive, isotopes, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or a stable isotope like deuterium (B1214612) (²H).

An in vitro study of tritium-labeled Gepefrine was reported as early as 1976, highlighting the importance of this technique for mechanistic research. drugfuture.com The synthesis of such a labeled analog would follow an established synthetic route, but with one of the reagents containing the desired isotope. For example, a reducing agent like sodium borotritide (NaB³H₄) could be used in a reductive amination step to introduce tritium into the molecule.

These labeled compounds act as tracers, allowing researchers to:

Perform receptor binding assays.

Track the molecule's absorption, distribution, metabolism, and excretion (ADME) in preclinical studies.

Visualize the location of the drug in tissues and cells using imaging techniques. nih.gov

Advanced Synthetic Methodologies and Green Chemistry Considerations in Gepefrine Synthesis

Modern pharmaceutical synthesis places increasing emphasis on "green chemistry," a framework aimed at designing chemical processes that are more sustainable, efficient, and environmentally benign. mdpi.comnews-medical.net The principles of green chemistry can be applied to the synthesis of Gepefrine to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. jocpr.comnih.gov

Key green chemistry considerations for Gepefrine synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chiralpedia.com

Use of Safer Solvents : Replacing traditional hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. jocpr.com Solvent-free reaction conditions, such as mechanochemistry, are also a key area of development. pharmafeatures.com

Catalysis : Employing catalytic reagents, especially biocatalysts (enzymes) or heterogeneous catalysts, in place of stoichiometric reagents. pharmafeatures.com Catalysts are used in small amounts and can be recycled, reducing waste and often allowing for milder reaction conditions. For example, an enantioselective synthesis could utilize an engineered enzyme, avoiding the need for chiral auxiliaries that must be added and later removed. nih.gov

Process Intensification : Utilizing technologies like continuous flow chemistry, which can offer better control over reaction parameters, improve safety, and increase efficiency compared to traditional batch processing. news-medical.netnih.gov

By re-evaluating the established syntheses of Gepefrine through the lens of green chemistry, more sustainable and efficient manufacturing processes can be developed. mdpi.com

Preclinical Pharmacological Investigations of Gepefrine Tartrate

In Vitro Pharmacological Characterization

The in vitro evaluation of Gepefrine (B108070) has been centered on elucidating its interaction with molecular targets and its functional consequences at a cellular level.

Receptor Binding and Ligand Affinity Studies

Gepefrine is classified as an indirectly acting sympathomimetic agent. wikipedia.orgwikipedia.org Its primary mechanism involves stimulating the release of norepinephrine (B1679862) from adrenergic nerve terminals rather than binding directly to postsynaptic adrenergic receptors. wikipedia.orgdrugbank.com While comprehensive receptor binding affinity profiles with specific inhibitory constant (Kᵢ) values for Gepefrine tartrate across a wide range of receptors are not extensively detailed in publicly available literature, its pharmacological actions are functionally consistent with an agent that increases the concentration of norepinephrine in the synaptic cleft. drugbank.com

The actions of Gepefrine are related to other amphetamine derivatives. For instance, its isomer, 4-hydroxyamphetamine, is known to be an agonist of the human trace amine-associated receptor 1 (TAAR1), which is involved in modulating monoaminergic neurotransmission. wikipedia.org It is plausible that Gepefrine shares some affinity for TAAR1. The parent compound of Gepefrine, 3-methoxyamphetamine (3-MA), has shown low affinity for serotonin (B10506) 5-HT₁ and 5-HT₂ receptors, with Kᵢ values in the micromolar range. wikipedia.org

Table 1: Contextual Receptor Affinities of Compounds Related to Gepefrine

CompoundRelationship to GepefrineReceptor TargetAffinity (Kᵢ) / ActivitySource
3-Methoxyamphetamine (3-MA)Parent Compound / PrecursorSerotonin 5-HT₁2,660 nM wikipedia.org
3-Methoxyamphetamine (3-MA)Parent Compound / PrecursorSerotonin 5-HT₂7,850 nM wikipedia.org
4-HydroxyamphetamineIsomerHuman TAAR1Agonist wikipedia.org
Gepefrine (3-Hydroxyamphetamine)-Adrenergic Nerve TerminalsNorepinephrine Releasing Agent wikipedia.orgdrugbank.com

Cellular Signaling Pathway Modulation

The cellular signaling effects of Gepefrine are a direct consequence of its primary action: inducing norepinephrine release. drugbank.com When released, norepinephrine binds to adrenergic receptors (α and β) on target cells, which are G-protein coupled receptors (GPCRs). This binding initiates downstream intracellular signaling cascades. nih.govwikipedia.org

Activation of β-adrenergic receptors typically stimulates the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. nih.govopen.edu This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. open.edunumberanalytics.com The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various cellular proteins, resulting in a physiological response. open.edunih.gov Conversely, activation of α₂-adrenergic receptors is often coupled to the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels. open.edu

Additionally, the isomer 4-hydroxyamphetamine has been found to inhibit monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamines like norepinephrine and serotonin. wikipedia.org Inhibition of MAO-A in the presynaptic terminal would increase the vesicular stores of these neurotransmitters, making more available for release. wikipedia.org

Table 2: Expected Cellular Signaling Pathways Modulated by Gepefrine

Primary ActionMediatorReceptorSignaling ProteinSecond MessengerEffectSource
Norepinephrine ReleaseNorepinephrineβ-AdrenergicGs-proteincAMPIncrease nih.govopen.edu
α₂-AdrenergicGi-proteincAMPDecrease open.edu
Potential MAO-A Inhibition (based on isomer)---Norepinephrine, SerotoninIncreased availability wikipedia.org

Functional Assays for Sympathomimetic Activity in Cellular Models

Functional in vitro assays are crucial for demonstrating the physiological effects of a substance at the tissue or cellular level. For an indirect sympathomimetic like Gepefrine, these assays typically measure the functional consequence of neurotransmitter release.

One relevant type of assay involves using preparations of nervous tissue, such as synaptosomes or brain slices, to measure neurotransmitter efflux. nih.gov For example, studies have used minced striatal tissue from rat brains to evaluate the release of radiolabeled dopamine (B1211576) upon electrical stimulation or exposure to a substance. nih.gov This method can quantify the ability of a compound to act as a monoamine-releasing agent.

Another classic pharmacological tool is the isolated organ bath. nih.govreprocell.com In this system, isolated tissues such as blood vessels, cardiac muscle, or smooth muscle from the vas deferens are suspended in a temperature-controlled, oxygenated physiological solution. reprocell.com The contractile or relaxant responses of the tissue to a drug are recorded. The sympathomimetic activity of Gepefrine would be expected to produce contraction in tissues like isolated arteries or the vas deferens, mediated by the release of endogenous norepinephrine. For instance, the related compound 3-MA was tested on the rat stomach fundus strip, demonstrating the utility of such preparations. wikipedia.org

In Vivo Preclinical Model Applications

Animal models are essential for assessing the integrated pharmacological response to a substance, providing insights into its effects on whole physiological systems.

Utilization of Animal Model Systems for Pharmacological Response Assessment

Rodent models, particularly rats and mice, have been instrumental in characterizing the in vivo effects of amphetamine-related compounds. Gepefrine itself is a known metabolite of amphetamine in rats. wikipedia.org Preclinical studies on compounds structurally related to Gepefrine have provided insights into its potential pharmacological profile.

Investigations using the parent compound 3-MA in rodents have demonstrated psychostimulant-like effects, including hyperlocomotion, as well as serotonin-associated effects like hyperthermia and myoclonus. wikipedia.org Studies on the isomer, p-hydroxyamphetamine, have also been conducted. When administered directly into the cerebral ventricles of mice, it produced hypothermia, but intraperitoneal administration led to hyperthermia and a reduction in the noradrenaline content of the brain. nih.gov In rats, direct administration of p-hydroxyamphetamine into the nucleus accumbens, a key area of the brain's reward system, resulted in a dose-dependent increase in locomotor activity. jst.go.jp These studies highlight that the pharmacological response can be complex, depending on the route of administration and the specific compound.

Table 3: Summary of In Vivo Findings for Gepefrine-Related Compounds in Animal Models

CompoundAnimal ModelKey FindingsSource
3-Methoxyamphetamine (Parent Compound)RodentsProduced hyperlocomotion, hyperthermia, and myoclonus. wikipedia.org
p-Hydroxyamphetamine (Isomer)MiceIntraventricular injection caused hypothermia; intraperitoneal injection caused hyperthermia and reduced brain noradrenaline. nih.gov
p-Hydroxyamphetamine (Isomer)RatsLocal administration into the nucleus accumbens increased locomotor activity. jst.go.jp
GepefrineRatsIdentified as a metabolite of amphetamine. wikipedia.org

Investigation of this compound's Effects in Orthostatic Dysregulation Relevant Models

Gepefrine was developed as an agent for the treatment of orthostatic dysregulation, a condition characterized by a drop in blood pressure upon standing. medchemexpress.com Preclinical models of orthostatic hypotension are designed to mimic this physiological challenge to test the efficacy of potential therapies.

Common methods for inducing an orthostatic challenge in animal models include the tilt-table test, where the animal's body is rapidly tilted from a horizontal to a head-up position, and the application of lower body negative pressure (LBNP). centerwatch.com These maneuvers provoke blood pooling in the lower extremities and challenge the cardiovascular system to maintain adequate blood pressure. The primary endpoint in these models is the measurement of arterial blood pressure and heart rate to determine if the test compound can prevent or attenuate the orthostatic fall in pressure.

While specific preclinical studies detailing the use of Gepefrine in animal models of orthostatic dysregulation are not prominently found in the searched literature, its clinical indication strongly implies that it would have been evaluated in such models during its development. medchemexpress.com Studies on other agents for neurogenic orthostatic hypotension confirm the use of these models to assess pressor responses and the ability to counteract a drop in blood pressure upon postural change. nih.govnih.gov

Comparative Pharmacology with Structurally Related Phenethylamine (B48288) Derivatives

Gepefrine is chemically classified as a substituted phenethylamine and a derivative of amphetamine. wikipedia.org Its structure, 3-hydroxy-α-methylphenethylamine, places it within a broad class of neuroactive compounds. wikipedia.org The pharmacological characteristics of phenethylamine derivatives are heavily influenced by the specific substitutions on the aromatic ring and the ethylamine (B1201723) side chain. mdpi.com

A comparative analysis with structurally similar compounds reveals these structure-activity relationships. For instance, Gepefrine is also known as meta-hydroxyamphetamine, indicating a hydroxyl group at the meta-position (position 3) of the phenyl ring. wikidoc.org This can be compared to its structural isomers and related compounds to understand the impact of substituent placement on biological activity. wikipedia.org

Studies on various phenylethylamine derivatives demonstrate that even minor structural modifications can alter their affinity for adrenergic receptors and, consequently, their potency. nih.gov For example, the number and position of hydroxyl groups on the phenyl ring are critical determinants of activity for catecholamines like norepinephrine and epinephrine (B1671497). nih.gov While Gepefrine has a single hydroxyl group, its parent compound, amphetamine, has none. Other related compounds include meta-tyramine and metaraminol. wikipedia.org The variation in agonist affinity for alpha-1 adrenoceptors among different phenylethylamines suggests that the agonist recognition site on the receptor is sensitive to these structural differences. nih.gov

Interactive Table: Comparison of Gepefrine with Related Phenethylamine Derivatives

Compound Name Chemical Name Key Structural Features
Gepefrine (±)-3-(2-aminopropyl)phenol Phenethylamine core with a methyl group at the alpha-carbon and a hydroxyl group at the meta-position of the phenyl ring. wikipedia.org
Amphetamine (±)-1-phenylpropan-2-amine Phenethylamine core with a methyl group at the alpha-carbon; lacks a hydroxyl group on the phenyl ring. wikipedia.org
meta-Tyramine 3-(2-aminoethyl)phenol Phenethylamine core with a hydroxyl group at the meta-position; lacks the alpha-methyl group. wikipedia.org
4-Hydroxyamphetamine 4-(2-aminopropyl)phenol An isomer of Gepefrine with the hydroxyl group at the para-position of the phenyl ring. wikipedia.org
Metaraminol (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol Structurally similar to Gepefrine, but with an additional hydroxyl group on the beta-carbon of the side chain. wikipedia.org

Mechanistic Elucidation of this compound's Biological Actions

The biological effects of this compound stem from its interaction with specific molecular targets and its influence on neurotransmitter systems.

Gepefrine is a sympathomimetic agent, meaning it mimics the effects of stimulating the sympathetic nervous system. wikipedia.orgontosight.ai Its primary mechanism of action at the molecular level is the stimulation of adrenergic receptors. ontosight.ai As a member of the phenethylamine family, its actions are consistent with compounds that modulate monoamine neurotransmission. wikipedia.org The interaction with adrenergic receptors triggers downstream cellular signaling cascades that result in physiological responses such as bronchodilation and changes in blood pressure. ontosight.ai

A primary pharmacological target of Gepefrine is the regulation of norepinephrine secretion. ncats.ioncats.io Norepinephrine is a key endogenous catecholamine that functions as a neurotransmitter in the sympathetic nervous system, where it is released from post-ganglionic neurons to act on target organs. geneesmiddeleninformatiebank.nl Gepefrine's sympathomimetic effects are mediated through its influence on this system. By promoting or modulating the release of norepinephrine, Gepefrine enhances adrenergic signaling. ncats.ioncats.io This mechanism underlies its use as an antihypotensive agent, as increased norepinephrine activity leads to peripheral vasoconstriction and a subsequent increase in blood pressure. ncats.ioncats.io

Interactive Table: Metabolic Relationship of Amphetamine and Gepefrine

Parent Compound Identified Metabolite Significance
Amphetamine Gepefrine (meta-hydroxyamphetamine) Gepefrine's own sympathomimetic activity may contribute to the overall pharmacological effects of amphetamine. wikipedia.orgwikidoc.org

Molecular Target Identification and Validation in Gepefrine Tartrate Research

Identification of Primary and Secondary Molecular Targets

Gepefrine (B108070) is classified as a sympathomimetic and antihypotensive agent. wikipedia.org The primary molecular targets for this class of drugs are the adrenergic receptors, which are G protein-coupled receptors (GPCRs) integral to the sympathetic nervous system. slideshare.netderangedphysiology.com Sympathomimetic drugs can be categorized based on their mechanism of action at these receptors. mhmedical.com

Direct-acting agents bind directly to and activate one or more types of adrenergic receptors (e.g., α1, α2, β1, β2, β3). mhmedical.com

Indirect-acting agents work by increasing the concentration of endogenous norepinephrine (B1679862) at the synapse, either by promoting its release or by inhibiting its reuptake or metabolism. mhmedical.com

Mixed-acting agents possess both direct receptor-agonist activity and indirect-acting properties. slideshare.netmhmedical.com

The primary targets for Gepefrine and related sympathomimetics are the various subtypes of adrenergic receptors. While Gepefrine's specific selectivity profile across these subtypes requires detailed investigation, the broader family of receptors represents its main sphere of influence. Secondary molecular targets are not extensively documented for Gepefrine itself, but the pursuit of identifying off-target interactions is a critical component of modern drug discovery to understand the full pharmacological profile of a compound. researchgate.net Computational methods, such as the Bayesian machine-learning approach BANDIT, are increasingly used to predict both primary and previously unknown secondary targets for small molecules. chimerix.com

Table 1: Primary Molecular Targets for Sympathomimetic Agents This interactive table summarizes the main adrenergic receptor subtypes targeted by sympathomimetic drugs like Gepefrine.

Target Receptor Receptor Class General Function
α1 (Alpha-1) Gq-coupled GPCR Vasoconstriction, smooth muscle contraction
α2 (Alpha-2) Gi-coupled GPCR Inhibition of norepinephrine release, sedation
β1 (Beta-1) Gs-coupled GPCR Increased heart rate and contractility
β2 (Beta-2) Gs-coupled GPCR Bronchodilation, vasodilation

Target Engagement Studies in Relevant Preclinical Systems

To confirm that a compound interacts with its intended target in a biological system, target engagement studies are essential. For a sympathomimetic like Gepefrine, preclinical studies are designed to elucidate its precise mechanism (direct, indirect, or mixed-acting). A classic experimental approach involves the use of agents like reserpine (B192253) or guanethidine, which deplete norepinephrine from sympathetic neurons. mhmedical.com

The differential effects observed in these models are telling:

The actions of indirect-acting sympathomimetics are abolished after treatment with reserpine. mhmedical.com

The effects of direct-acting sympathomimetics are not diminished and may even be enhanced due to receptor upregulation following neurotransmitter depletion. mhmedical.com

The effects of mixed-acting sympathomimetics are blunted but not eliminated. mhmedical.com

These pharmacological studies in animal models, alongside experiments on isolated tissues (e.g., aortic rings or atrial preparations), are fundamental to validating target engagement and characterizing the functional consequences of this interaction. While specific preclinical data for Gepefrine is limited in readily available literature, its known identity as a metabolite of amphetamine in rats confirms its study in preclinical systems. wikipedia.org

Table 2: Methodologies for Preclinical Target Engagement This interactive table outlines common preclinical methods used to validate the mechanism of action for sympathomimetic compounds.

Method System Purpose
Reserpine/Guanethidine Pretreatment In vivo (Animal model) Differentiate between direct, indirect, and mixed-acting mechanisms by depleting norepinephrine stores. mhmedical.com
Isolated Tissue Assays (e.g., Aorta, Atria) Ex vivo Characterize the direct contractile or relaxant effects on specific receptor populations in a controlled environment.
Radioligand Binding Assays In vitro (Cell membranes) Determine the binding affinity and selectivity of the compound for various adrenergic receptor subtypes. researchgate.net

Exploration of Multi-Targeting Approaches in Drug Discovery for Related Compounds

The traditional "one molecule, one target" approach to drug discovery is increasingly being supplemented by the concept of multi-target drugs (MTDs). researchgate.net This paradigm acknowledges that complex diseases often involve multiple biological pathways, and engaging several targets simultaneously can lead to enhanced efficacy or a better side-effect profile. researchgate.net

Many sympathomimetic agents are inherently multi-targeted in that they show activity across several adrenergic receptor subtypes. derangedphysiology.commhmedical.com For example, epinephrine (B1671497) is non-selective and acts as an agonist at α1, α2, β1, β2, and β3 receptors. mhmedical.com This non-selectivity can be therapeutically advantageous in certain clinical situations.

The modern drug discovery approach of designing multi-target ligands goes a step further, intentionally building molecules to interact with a specific combination of targets. researchgate.net This strategy is being applied to complex conditions like cancer and neurodegenerative diseases. researchgate.net While Gepefrine itself is a product of an earlier era of drug discovery, the study of its and other sympathomimetics' interactions with multiple receptor subtypes provides valuable data for the development of new, intentionally multi-targeted cardiovascular agents.

Table 3: Comparison of Drug Discovery Approaches This interactive table compares the traditional single-target approach with the emerging multi-target paradigm.

Feature Single-Target Drugs (TSDs) Multi-Target Drugs (MTDs)
Principle One drug molecule is designed for high selectivity to a single biological target. researchgate.net One drug molecule is designed to engage multiple specific targets simultaneously. researchgate.net
Potential Advantages Lower risk of off-target effects; clearer pharmacological profile. Improved efficacy via synergistic effects; lower risk of drug resistance; can be better for complex, multifactorial diseases. researchgate.net
Potential Challenges May have limited efficacy for complex diseases; potential for drug-drug interactions in polypharmacy. Difficult to optimize potency and selectivity for multiple targets; potential for unforeseen side effects due to interacting with unwanted targets. researchgate.net

| Example in Context | A highly selective β1 antagonist. | A dual angiotensin II receptor and endothelin receptor antagonist (e.g., Sparsentan). researchgate.net |

Advanced Analytical Chemistry Methodologies for Gepefrine Tartrate Research

Chromatographic Techniques for Compound Isolation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Gepefrine (B108070) Tartrate, both high-performance liquid chromatography and gas chromatography play pivotal roles.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification of Gepefrine Tartrate in pharmaceutical formulations. The development of a robust HPLC method requires careful optimization of several parameters to achieve the desired separation and sensitivity. A typical reversed-phase HPLC method is often employed.

Method development begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides a nonpolar environment for the separation of moderately polar compounds like this compound. The mobile phase, a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile, is then optimized to achieve a suitable retention time and peak shape. nih.govunirioja.es The pH of the aqueous buffer is a critical parameter that influences the ionization state of this compound and, consequently, its retention on the column. Detection is typically carried out using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Once the chromatographic conditions are established, the method must be validated according to the guidelines of the International Conference on Harmonisation (ICH) to ensure its reliability. mcmed.us Validation encompasses the evaluation of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Stationary Phase C18 column (e.g., 4.6 x 150mm, 5µm)
Mobile Phase Methanol:Water (e.g., 45:55 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 260 nm
Retention Time ~2.4 min
Linearity Range 24-120 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%

Gas Chromatography (GC) Applications in Volatility Studies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. resolvemass.caresearchgate.net However, this compound, being a salt of a polar molecule, is not inherently volatile. Therefore, direct analysis by GC is challenging. Its application in volatility studies of this compound necessitates a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net

The primary application of GC in this context is to study potential volatile impurities or degradation products that might be present in the drug substance or product. Headspace GC-MS is a particularly useful technique for this purpose, as it allows for the analysis of volatile compounds in a sample without the need for extensive sample preparation. researchgate.netnih.gov In a typical headspace analysis, the sample is heated in a sealed vial to allow volatile compounds to partition into the gas phase above the sample. A portion of this gas is then injected into the GC-MS system for separation and identification.

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the this compound molecule. scispace.comspectroscopyonline.com The IR spectrum provides information about the absorption of infrared radiation by the molecule, resulting in characteristic peaks corresponding to specific bond vibrations. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information and is particularly useful for analyzing samples in aqueous solutions. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the detailed structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR can provide information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of this compound and to obtain information about its structure by analyzing the fragmentation pattern of the molecule. nih.gov When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it becomes a highly sensitive and specific tool for both qualitative and quantitative analysis.

Table 2: Spectroscopic and Spectrometric Data for this compound

Technique Information Obtained
Infrared (IR) Spectroscopy Presence of hydroxyl (-OH), amine (-NH), and aromatic ring functional groups.
Raman Spectroscopy Complementary vibrational information, particularly for non-polar bonds.
¹H NMR Spectroscopy Number and type of protons, their chemical environment, and neighboring protons.
¹³C NMR Spectroscopy Number and type of carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determination and structural information from fragmentation patterns.

Bioanalytical Method Development for Quantitative Studies in Biological Matrices

The quantification of this compound and its metabolites in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.infonii.ac.jp The development of bioanalytical methods presents unique challenges due to the complexity of the biological matrix and the low concentrations of the analyte. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the most widely used technique for bioanalytical studies due to its high sensitivity, specificity, and throughput. resolvemass.caonlinepharmacytech.info The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering endogenous components from the biological matrix and to concentrate the analyte. nih.gov Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). onlinepharmacytech.info

Chromatographic Separation: Similar to HPLC method development for pharmaceutical formulations, the chromatographic conditions are optimized to achieve good separation of the analyte from endogenous matrix components.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity. The instrument is typically operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification.

Method Validation: Bioanalytical methods must be validated in accordance with regulatory guidelines to ensure their reliability. Validation parameters are similar to those for HPLC methods but also include assessments of matrix effects, recovery, and stability of the analyte in the biological matrix.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the chemical modification of a compound to produce a new compound that has properties that are more amenable to a particular analytical method. researchgate.nettaylorandfrancis.com For this compound, derivatization is primarily employed to enhance its analysis by Gas Chromatography (GC). As previously mentioned, Gepefrine is not sufficiently volatile for direct GC analysis due to its polar functional groups (hydroxyl and amine).

The derivatization process aims to replace the active hydrogens in these functional groups with less polar, more stable groups, thereby increasing the volatility of the molecule. researchgate.net Common derivatization strategies for compounds containing hydroxyl and amine groups include:

Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov These reagents are popular for the derivatization of amphetamine-like compounds. nih.gov The resulting derivatives are more volatile and often exhibit improved chromatographic properties.

Silylation: This involves the introduction of a trimethylsilyl (TMS) group. Silylating agents react with active hydrogens to form stable and volatile TMS derivatives.

The choice of derivatization reagent depends on the specific functional groups present in the analyte and the desired analytical outcome. gcms.cz Derivatization not only improves volatility for GC analysis but can also enhance the sensitivity of detection, particularly when using an electron capture detector (ECD) or a mass spectrometer. gcms.cz

Table 3: Common Derivatizing Reagents for GC Analysis of Compounds with Hydroxyl and Amine Groups

Derivatization Strategy Reagent Target Functional Groups
Acylation Trifluoroacetic anhydride (TFAA) Amines, Alcohols, Phenols
Pentafluoropropionic anhydride (PFPA) Amines, Alcohols, Phenols
Heptafluorobutyric anhydride (HFBA) Amines, Alcohols, Phenols
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amines, Alcohols, Phenols

Computational and in Silico Research Applications for Gepefrine Tartrate

Gepefrine (B108070), a sympathomimetic amine also known as α-methyl-meta-tyramine, has potential applications in various computational and in silico research areas that are pivotal to modern drug discovery and development. acs.orgnih.gov Although specific published studies applying these advanced computational techniques directly to Gepefrine tartrate are not widely documented, its structural and pharmacological relationship to other well-studied phenethylamines allows for a clear, conceptual application of these methods. nih.govmdpi.com As a sympathomimetic agent, Gepefrine's mechanism of action involves interaction with adrenergic receptors, making it an ideal candidate for such computational analysis to explore its therapeutic potential, optimize its properties, and design novel, related compounds. nih.govnih.govmhmedical.com

Drug Discovery and Lead Optimization Research of Gepefrine Tartrate Analogs

Lead Identification and Hit-to-Lead Strategies for Novel Analogs

The initial phase in the discovery of novel Gepefrine (B108070) analogs involves identifying "hit" compounds—molecules that exhibit a desired biological activity. High-throughput screening (HTS) of large compound libraries is a common starting point to find these initial hits, which are often weakly active and may lack drug-like properties. xtalks.comtaylorandfrancis.com Following HTS, computational methods are employed to refine and prioritize these hits. eurofinsdiscovery.com

Virtual screening, utilizing pharmacophore or molecular docking concepts, is a key strategy. creative-biostructure.com A pharmacophore model defines the essential structural features of a compound necessary for its biological activity. nih.gov For Gepefrine analogs, a pharmacophore model would be constructed based on the known structure of adrenergic receptors and the binding modes of existing agonists. researchgate.netmdpi.com This model helps in screening large virtual libraries to identify new molecules that fit the required structural and chemical profile. nih.gov

Table 1: Computational Strategies in Hit-to-Lead Development of Adrenergic Agonists

Strategy Description Application for Gepefrine Analogs
Pharmacophore Modeling Creating a 3D model of essential features for receptor binding (e.g., hydrogen bond donors/acceptors, aromatic rings). nih.govresearchgate.net Identifying novel scaffolds that mimic Gepefrine's interaction with the alpha-adrenergic receptor binding pocket.
Molecular Docking Simulating the binding of a small molecule to the 3D structure of a target protein. nih.gov Predicting the binding affinity and orientation of potential Gepefrine analogs within the adrenergic receptor's active site.
Virtual Screening Using computational models to screen large databases of compounds for potential activity against a target. nih.gov Filtering extensive chemical libraries to select a smaller, more promising set of compounds for experimental testing.

| ADME Prediction | Employing AI and computational models to forecast the pharmacokinetic properties of a molecule. eurofinsdiscovery.com | Prioritizing hits that are more likely to have favorable metabolic stability and bioavailability. |

Optimization of Lead Compounds to Refine Pharmacological Profiles

A key strategy in lead optimization is the systematic exploration of the Structure-Activity Relationship (SAR). nih.gov This involves synthesizing a series of analogs where specific parts of the molecule are altered to understand their effect on biological activity. researchgate.net For a Gepefrine-like scaffold, modifications might include:

Aromatic Ring Substitution: Adding or altering substituents on the phenyl ring to probe interactions with the receptor pocket.

Side Chain Modification: Changing the length or branching of the ethylamine (B1201723) side chain.

Stereochemistry: Evaluating different stereoisomers, as biological activity is often stereospecific. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are often employed to build mathematical models that correlate the chemical structure of the analogs with their biological activity. creative-bioarray.comnih.gov These models can then predict the potency and selectivity of newly designed compounds, making the optimization process more efficient. creative-biostructure.com The trend of increasing molecular weight and lipophilicity during optimization is often managed through strategies like structural simplification to maintain favorable pharmacokinetic profiles. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) for Alpha-Adrenergic Agonist Analogs

Modification on Base Scaffold Effect on α1-Adrenergic Receptor Affinity Effect on α2-Adrenergic Receptor Affinity Rationale for Change
Addition of a hydroxyl group at the 4-position of the phenyl ring Increased Variable Explores additional hydrogen bonding interactions within the receptor.
Replacement of the β-hydroxyl group with a ketone Decreased Decreased Investigates the importance of the hydroxyl group for key receptor interactions.
N-methylation of the amine Variable Increased Alters the basicity and steric profile of the amine, potentially enhancing selectivity for α2 subtypes.
Introduction of a bulky substituent on the α-carbon Decreased Decreased Probes the spatial constraints of the receptor's binding pocket.

Translational Study Design in Preclinical Development of Gepefrine Analogs

Translational research bridges the gap between basic drug discovery and clinical application. In the preclinical development of Gepefrine analogs, this involves a carefully designed series of studies to evaluate the compound's potential efficacy and to establish a preliminary safety profile before human trials.

The process begins with in vitro assays using cells that express specific adrenergic receptor subtypes. These assays measure the functional activity of the analogs, such as their ability to stimulate G-protein signaling pathways or modulate the production of second messengers like cyclic adenosine monophosphate (cAMP). mdpi.com

Following in vitro characterization, promising analogs advance to ex vivo and in vivo animal models. mdpi.com These models are crucial for understanding how the compounds behave in a complex biological system. For Gepefrine analogs, which are expected to have cardiovascular effects, preclinical studies would typically involve animal models of hypotension or other relevant cardiovascular conditions. nih.gov

Biomarker strategies are integral to modern preclinical development. flagshipbio.comnih.gov Biomarkers are measurable indicators that can reflect the pharmacological response to a drug. nih.gov In the context of Gepefrine analogs, relevant biomarkers could include changes in blood pressure, heart rate, or levels of specific signaling molecules in the blood or tissues. These biomarkers help in assessing the drug's mechanism of action and its effects on the target physiological system. flagshipbio.com

| In Vivo | Rodent models of sedation or analgesia | Locomotor activity, response to noxious stimuli. mdpi.com | To assess potential central nervous system effects mediated by α2-adrenergic receptors. |

Future Research Directions in Gepefrine Tartrate Analog Development and Mechanistic Understanding

The field of adrenergic receptor pharmacology is continuously evolving, opening new avenues for the development of this compound analogs with improved therapeutic profiles. Future research is likely to focus on several key areas:

Subtype-Selective Agonists: While Gepefrine is primarily an alpha-agonist, there is significant interest in developing analogs with high selectivity for individual α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C) receptor subtypes. mdpi.comamegroups.cn Such selectivity could allow for more targeted therapeutic effects, for instance, targeting vascular α1A receptors for hypotension while avoiding other subtypes that might cause unwanted effects.

Biased Agonism: Researchers are increasingly exploring the concept of "biased agonism" or "functional selectivity." This refers to ligands that, upon binding to a receptor, preferentially activate one of several possible downstream signaling pathways. A biased agonist analog of Gepefrine could be designed to stimulate a therapeutic pathway (e.g., Gq/11 signaling for vasoconstriction) while avoiding pathways linked to adverse effects.

Allosteric Modulators: Instead of directly activating the receptor at the same site as endogenous ligands (the orthosteric site), positive allosteric modulators (PAMs) bind to a different (allosteric) site. nih.gov A PAM for an alpha-adrenergic receptor would not activate it directly but would enhance the effect of the body's own norepinephrine (B1679862). This approach could offer a more subtle and potentially safer way to modulate receptor activity. nih.gov

Advanced Structural Biology: The use of techniques like cryo-electron microscopy (Cryo-EM) to obtain high-resolution structures of adrenergic receptors in complex with various ligands will continue to provide invaluable insights. eurofinsdiscovery.com These detailed structures can guide more precise, structure-based drug design, facilitating the creation of novel analogs with finely tuned pharmacological properties. pnas.org

A deeper mechanistic understanding of how different structural modifications in Gepefrine analogs influence receptor conformation, G-protein coupling, and subsequent signaling cascades will be crucial for the rational design of the next generation of adrenergic therapeutics.

Q & A

Q. What analytical methods are suitable for quantifying Gepefrine tartrate in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with optimization via Quality by Design (QbD) principles. For example, Box–Behnken experimental design can optimize factors like mobile phase composition, flow rate, and column temperature to improve robustness . Validation parameters (linearity, precision, accuracy) should follow ICH guidelines, with detection limits typically in the µg/mL range using photodiode array detectors .

Q. How can synthesis protocols for this compound be validated for purity and stoichiometry?

Elemental analysis, X-ray diffraction (XRD), and infrared spectroscopy (IR) are critical. XRD confirms crystalline structure and lattice parameters (e.g., monoclinic systems with specific a, b, c values), while IR identifies functional groups like hydroxyl and carboxylate bonds . Reaction conditions (temperature, molar ratios) should be optimized using kinetic studies and validated via mass balance calculations .

Q. What spectroscopic techniques are effective for characterizing this compound’s optical properties?

UV-Vis spectroscopy determines absorption maxima (e.g., λmax ~280 nm for aromatic moieties), while fluorescence spectroscopy assesses emission profiles. Computational methods like density functional theory (DFT) can correlate experimental data with electronic transitions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH conditions?

Use forced degradation studies (acid/base hydrolysis, oxidation) with HPLC-MS to identify degradation products. Statistical tools like ANOVA and Tukey’s post-hoc tests analyze variance between experimental replicates. For example, sodium tartrate additives may stabilize compounds in alkaline media by preventing hydroxide precipitation .

Q. What experimental design strategies enhance reproducibility in this compound formulation optimization?

Employ Design of Experiments (DOE) approaches like Box–Behnken or central composite designs. Variables such as polymer concentration (e.g., polyvinyl alcohol), crosslinking agents, and drug-loading ratios are tested. Response surface methodology (RSM) models predict optimal conditions, validated via dissolution testing and SEM imaging of microstructure .

Q. How can researchers address gaps in toxicological data for this compound?

Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) and in vivo pharmacokinetic studies. If hydrolysis data are lacking, use read-across strategies with structurally similar tartrates (e.g., stearyl tartrate) while accounting for metabolic differences via LC-MS/MS profiling .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

Two-way ANOVA with Bonferroni correction controls for multiple comparisons in dose/time-dependent assays. Pearson correlation analysis (95% CI) links receptor-binding densities (e.g., nAChR) to behavioral outcomes, as demonstrated in nicotine tartrate studies .

Methodological Guidance

Q. How should researchers document experimental protocols for reproducibility?

Q. What strategies mitigate interference from excipients in this compound analysis?

Use selective detectors (e.g., PDA for wavelength-specific quantification) and sample preparation techniques like solid-phase extraction. Sodium tartrate can mask metal ions in complex matrices, improving specificity .

Q. How to design a robust degradation study for this compound under accelerated conditions?

Expose samples to 40°C/75% RH for 3–6 months, with periodic HPLC analysis. Include control groups with stabilizers (e.g., antioxidants) and validate degradation kinetics using Arrhenius plots .

Data Presentation Standards

  • Tables : Include parameters like LOD/LOQ, % recovery, and ANOVA results.
  • Figures : Use XRD diffractograms, chromatographic peaks, and response surface plots.
  • Uncertainty Analysis : Report measurement uncertainties (e.g., ±0.021% for gravimetric methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.